![molecular formula C19H21N B12619123 1-[1-(4-Methylphenyl)-2-phenylethenyl]pyrrolidine CAS No. 912339-19-6](/img/structure/B12619123.png)
1-[1-(4-Methylphenyl)-2-phenylethenyl]pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(4-Methylphenyl)-2-phenylethenyl]pyrrolidine is an organic compound that belongs to the class of pyrrolidines. This compound is characterized by the presence of a pyrrolidine ring attached to a phenylethenyl group, which is further substituted with a 4-methylphenyl group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(4-Methylphenyl)-2-phenylethenyl]pyrrolidine can be achieved through several methods. One common approach involves the condensation of 4-methylbenzaldehyde with phenylacetylene in the presence of a base to form the corresponding chalcone. This intermediate is then subjected to a cyclization reaction with pyrrolidine under acidic conditions to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes using a continuous flow reactor to ensure efficient mixing and heat transfer. The use of catalysts such as palladium or copper can also enhance the reaction rate and yield.
Chemical Reactions Analysis
Types of Reactions
1-[1-(4-Methylphenyl)-2-phenylethenyl]pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding saturated compounds.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidine ring can be substituted with various nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, room temperature or elevated temperatures.
Substitution: Halides, amines, solvents like dichloromethane or ethanol.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated compounds.
Substitution: Various substituted pyrrolidines.
Scientific Research Applications
1-[1-(4-Methylphenyl)-2-phenylethenyl]pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[1-(4-Methylphenyl)-2-phenylethenyl]pyrrolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 1-[1-(4-Methoxyphenyl)-2-phenylethenyl]pyrrolidine
- 1-[1-(4-Chlorophenyl)-2-phenylethenyl]pyrrolidine
- 1-[1-(4-Fluorophenyl)-2-phenylethenyl]pyrrolidine
Uniqueness
1-[1-(4-Methylphenyl)-2-phenylethenyl]pyrrolidine is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. This substitution can enhance its stability, solubility, and interaction with molecular targets compared to other similar compounds.
Properties
CAS No. |
912339-19-6 |
|---|---|
Molecular Formula |
C19H21N |
Molecular Weight |
263.4 g/mol |
IUPAC Name |
1-[1-(4-methylphenyl)-2-phenylethenyl]pyrrolidine |
InChI |
InChI=1S/C19H21N/c1-16-9-11-18(12-10-16)19(20-13-5-6-14-20)15-17-7-3-2-4-8-17/h2-4,7-12,15H,5-6,13-14H2,1H3 |
InChI Key |
VKEGEJKHODIJLA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=CC2=CC=CC=C2)N3CCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


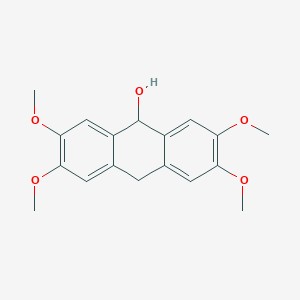
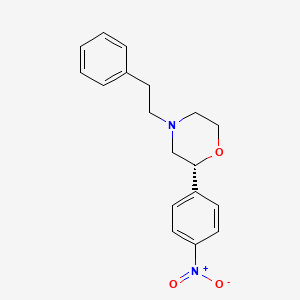
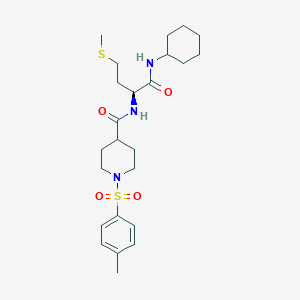
![2-Bromo-6-(4-nitro-phenyl)-imidazo[2,1-B]thiazole](/img/structure/B12619049.png)
![Thieno[2,3-d]pyrimidin-4-amine, N-[2-(methylthio)phenyl]-](/img/structure/B12619056.png)
![3,5-bis(3-bromophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12619064.png)
methyl)-](/img/structure/B12619071.png)
![(10S,11R,15S,16R)-N,13-bis(4-nitrophenyl)-12,14-dioxo-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-16-carboxamide](/img/structure/B12619072.png)
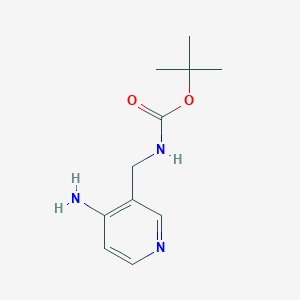
![2-[1-(4-Methylphenyl)ethenyl]oxirane](/img/structure/B12619100.png)
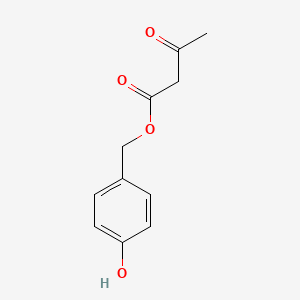
![2,2,6,6-Tetramethyl-1-[3-(4-methylphenyl)-1-phenylpropoxy]piperidine](/img/structure/B12619113.png)

![3-(4-Methylphenyl)-5-[3-(4-nitrophenyl)-1,2-oxazol-5-yl]-1,2,4-oxadiazole](/img/structure/B12619136.png)
